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Compound of Interest

Compound Name: O-(tert-Butyl)-L-serine

Cat. No.: B555317

Characterization of O-(tert-Butyl)-L-serine: A
Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
essential for the characterization of O-(tert-Butyl)-L-serine. The information presented herein
is curated for researchers and professionals engaged in drug development and scientific
investigation, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for O-(tert-Butyl)-L-serine. It is
important to note that a complete, unified dataset for the underivatized compound is not readily
available in public databases. Therefore, the data presented is a composite derived from
analyses of the parent compound and closely related derivatives. All data should be cross-
verified with experimentally obtained spectra for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for O-(tert-Butyl)-L-serine Moiety
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Chemical Shift (8)

Coupling Constant

Protons opm (Estimated) Multiplicity (3) Hz

Ha (CH-NH2) ~3.5-3.8 dd JaBa =4, JaBb =7
HB (CHz-0O) ~3.6-3.9 m

tert-Butyl ((CHs)s3C) ~1.2 s

NH: Variable brs

COOH Variable brs

Note: Chemical shifts are estimations based on data from O-(tert-Butyl)-L-serine derivatives

and are solvent-dependent.

Table 2: 13C NMR Spectroscopic Data for O-(tert-Butyl)-L-serine

Carbon Chemical Shift (6) ppm
C=0 (Carboxyl) ~172

Ca (CH-NHz) ~56

CPB (CHz-0) ~63

C (tert-Butyl quaternary) ~74

CHs (tert-Butyl) ~28

Source: Adapted from spectral data available on SpectraBase for o-Tert-butyl-L-serine.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for O-(tert-Butyl)-L-serine
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Functional Group Absorption Range (cm~?) Intensity

O-H stretch (Carboxylic acid) 2500-3300 Broad, Strong
N-H stretch (Amine) 3200-3500 Medium

C-H stretch (Alkyl) 2850-2980 Medium-Strong
C=0 stretch (Carboxylic acid) 1700-1725 Strong

N-H bend (Amine) 1580-1650 Medium

C-O stretch (Ether) 1070-1150 Strong

Source: Characteristic IR absorption frequencies for amino acids and ethers.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for O-(tert-Butyl)-L-serine

Parameter Value Method

Molecular Weight 161.20 g/mol Calculated

Molecular Formula C7H15NOs

[M+H]*+ 162.11 ESI-MS

Key Fragment lon 106.07 ESI-MS/MS ([M+H - CaHs]*)
Key Fragment lon 88.06 ESI-MS/MS ([M+H - C4Hs0]*)

Note: Fragmentation patterns can vary based on the ionization technique and conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may require optimization based on the specific
instrumentation and sample characteristics.

NMR Spectroscopy
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Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of O-(tert-Butyl)-L-serine in 0.5-0.7
mL of a suitable deuterated solvent (e.g., D20, DMSO-ds). The choice of solvent is critical as
it will affect the chemical shifts of labile protons (NH2 and COOH). For D20, these protons
will exchange with deuterium and their signals will disappear.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o The number of scans should be adjusted to achieve an adequate signal-to-noise ratio
(typically 16 or 64 scans).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.

o A larger number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of 3C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Methodology:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it
into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the spectrometer and record the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral
range is typically 4000-400 cm™1,

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of O-(tert-Butyl)-L-serine (e.g., 10-100 uM) in
a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of
formic acid (e.g., 0.1%) to promote protonation.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
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o Data Acquisition:

o Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated
molecule ([M+H]*). The scan range should be set to include the expected m/z value (e.qg.,
m/z 50-500).

o Tandem MS (MS/MS): Select the [M+H]* ion as the precursor ion and subject it to
collision-induced dissociation (CID) to obtain a fragment ion spectrum. This provides
information about the molecular structure.

o Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and
characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like O-(tert-Butyl)-L-serine.
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Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of O-(tert-
Butyl)-L-serine. For unambiguous identification and quality control, it is imperative that the
data presented here is compared against spectra acquired from a certified reference standard
under identical experimental conditions.

 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for O-(tert-Butyl)-L-
serine characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555317#spectroscopic-data-nmr-ir-ms-for-o-tert-
butyl-I-serine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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